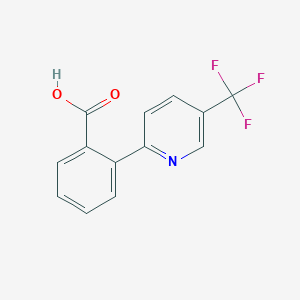

2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid

Übersicht

Beschreibung

2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid, also known as TFPB, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in many different fields of study. In We will also list future directions for research on TFPB.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

- Transfer Hydrogenation : A study demonstrated the use of water-soluble half-sandwich complexes with carboxylic acid groups near the metal on a (phenylthio)methyl-2-pyridine scaffold for catalytic transfer hydrogenation of carbonyl compounds in water, utilizing glycerol as a hydrogen donor. This represents an innovative approach in catalysis, particularly for transfer hydrogenation in an aqueous environment (Prakash et al., 2014).

Photophysical Properties and Coordination Polymers

- Lanthanide-based Coordination Polymers : The synthesis and characterization of lanthanide coordination compounds using aromatic carboxylic acids have been reported. These compounds exhibit interesting photophysical properties and are examples of how the structural components of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid derivatives can be utilized in the development of coordination polymers with potential applications in materials science (Sivakumar et al., 2011).

Supramolecular Chemistry

- Hydrogen-bonded Co-crystal Structures : Research on the structural landscape of 1 : 1 cocrystals of benzoic acid and isonicotinamide highlights the use of acid-pyridine heterosynthon as a molecular module, demonstrating the role of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid derivatives in probing structural landscapes through hydrogen bonding (Dubey & Desiraju, 2014).

Corrosion Inhibition

- Corrosion Resistance : Derivatives of benzoic acid, including those with pyridine moieties, have been evaluated as corrosion inhibitors for mild steel in acidic media. The incorporation of these derivatives demonstrates their potential application in corrosion resistance, offering insights into the development of more effective corrosion inhibitors (El Hajjaji et al., 2018).

Electronic and Optical Materials

- Fluorinated Supramolecular Liquid Crystals : The study of fluorinated benzoic acid–pyridine supramolecular liquid crystals versus their non-fluorinated analogues showcases the influence of fluorination on the thermal and phase behavior of liquid crystals. This research underscores the potential of using fluorinated derivatives in the design of new materials with enhanced thermal stability and mesomorphic properties (Liu et al., 2013).

Eigenschaften

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)8-5-6-11(17-7-8)9-3-1-2-4-10(9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFKKYURCNXUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627961 | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid | |

CAS RN |

339538-61-3 | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

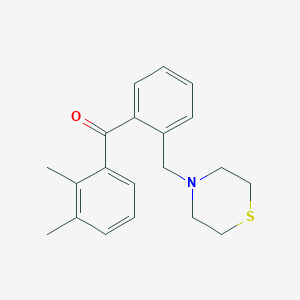

![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)

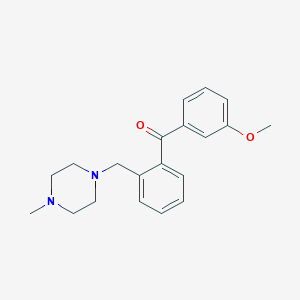

![Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613373.png)

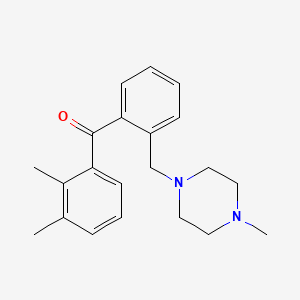

![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)

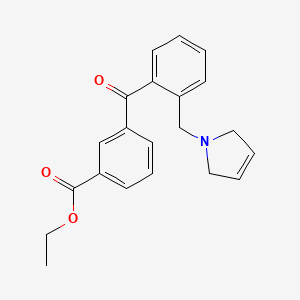

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)